N'-[(1E)-3-(2-furyl)-1-methylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE typically involves the condensation of a furan-2-ylmethylene compound with a tribromophenylhydrazide. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrazone linkage. Common reagents used in this synthesis include furan-2-carbaldehyde, 2,4,6-tribromophenylhydrazine, and an acid catalyst such as hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The tribromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted tribromophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The furan ring and hydrazone linkage allow the compound to bind to enzymes and proteins, potentially inhibiting their activity. The tribromophenyl group enhances the compound’s ability to interact with biological membranes, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE: Similar structure but with a hydroxybenzene group instead of a tribromophenyl group.
N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-AMINOBENZOHYDRAZIDE: Contains an aminobenzene group instead of a tribromophenyl group.
Uniqueness
N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE is unique due to the presence of the tribromophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential therapeutic applications compared to its analogs .
Eigenschaften
Molekularformel |
C16H16Br3N3O2 |
---|---|
Molekulargewicht |
522.0 g/mol |
IUPAC-Name |
N-[(E)-4-(furan-2-yl)butan-2-ylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C16H16Br3N3O2/c1-10(4-5-12-3-2-6-24-12)21-22-15(23)9-20-16-13(18)7-11(17)8-14(16)19/h2-3,6-8,20H,4-5,9H2,1H3,(H,22,23)/b21-10+ |
InChI-Schlüssel |
VQGKYIFYJKCEHU-UFFVCSGVSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CNC1=C(C=C(C=C1Br)Br)Br)/CCC2=CC=CO2 |
Kanonische SMILES |
CC(=NNC(=O)CNC1=C(C=C(C=C1Br)Br)Br)CCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.